N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride is a structurally complex benzamide derivative featuring:
- A 3-nitrobenzamide core, which introduces strong electron-withdrawing properties.
- A 2-(dimethylamino)ethyl side chain, enhancing solubility and enabling interactions with biological targets through its tertiary amine group.
- A hydrochloride salt, improving stability and bioavailability.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S.ClH/c1-21(2)9-10-22(18(24)13-5-4-6-14(11-13)23(25)26)19-20-16-12-15(27-3)7-8-17(16)28-19;/h4-8,11-12H,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFPGDMSKBRORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including:
- Dimethylamino group : Enhances solubility and may influence receptor binding.
- Benzo[d]thiazole moiety : Known for its biological activity, particularly in medicinal chemistry.
- Nitrobenzamide structure : Implicated in various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 425.91 g/mol |
| CAS Number | 1216662-82-6 |
Research indicates that the compound may interact with several biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : It may modulate signaling pathways associated with various physiological processes .
- Enzyme Inhibition : Preliminary studies suggest that it could act as an inhibitor of enzymes involved in tumor progression, such as ubiquitin ligases.
In Vitro Studies
- Antitumor Activity : In vitro assays have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in leukemia models by inducing apoptosis .
- Enzyme Interaction : The compound has demonstrated potential as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer .
In Vivo Studies
- Toxicity Assessment : Animal studies indicated that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses .
- Efficacy in Disease Models : In vivo models of cancer have shown that treatment with this compound leads to reduced tumor sizes compared to control groups, suggesting its potential as a therapeutic agent.
Case Study 1: Anticancer Activity in Leukemia Models
A study involving murine leukemia models demonstrated that administration of this compound resulted in significant tumor regression. The mechanism was linked to the induction of apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
Case Study 2: HDAC Inhibition
Research focusing on the inhibition of HDACs revealed that this compound effectively reduced histone deacetylation in treated cells, leading to reactivation of silenced tumor suppressor genes. This effect was correlated with enhanced sensitivity to chemotherapeutic agents in combination therapy scenarios.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential therapeutic applications, particularly in cancer research. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in tumor progression, such as ubiquitin ligases, which are crucial for protein degradation and cell cycle regulation.
Structure-Activity Relationship (SAR) Analysis
Research on N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride has included SAR studies to understand how modifications to its structure affect biological activity. This analysis is essential for optimizing the compound's efficacy and minimizing side effects.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, which require careful optimization of conditions to achieve high yield and purity. These synthetic routes are crucial for producing sufficient quantities for biological testing .
Anticancer Properties
Studies have indicated that compounds with similar structures exhibit significant anticancer activities. This compound may also show promise in this area, warranting further investigation into its mechanism of action against various cancer cell lines .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various studies. It may inhibit enzymes that are critical for tumor progression, suggesting a role in targeted cancer therapies.
Case Study 1: Inhibition of Ubiquitin Ligases
A study demonstrated that similar benzothiazole derivatives effectively inhibit ubiquitin ligases, leading to reduced tumor growth in preclinical models. The findings suggest that this compound could have comparable effects, making it a candidate for further development .
Case Study 2: Pharmacokinetic Studies
Research on the pharmacokinetics of related compounds indicates that modifications to the dimethylamino group can significantly affect absorption and distribution in vivo. Understanding these dynamics is crucial for optimizing the therapeutic window of this compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison
Key Observations:
Electron-Withdrawing Groups: The target’s 3-nitro group contrasts with the 2,4-difluoro and 5-chloro substituents in ’s compound.
Thiazole vs. Benzo[d]thiazole : The benzo[d]thiazole moiety in the target compound offers extended aromaticity compared to simpler thiazoles, which may increase binding affinity in hydrophobic pockets .
Side Chain Variations: The dimethylaminoethyl group in the target vs. the dimethylaminopropyl chain in ’s compound may alter pharmacokinetics; shorter chains typically reduce lipophilicity but improve aqueous solubility .
Physical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
